molecular formula C36H51N5O2 B14755287 [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)

[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)

Cat. No.: B14755287
M. Wt: 585.8 g/mol
InChI Key: MJSAAVJPPGYWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) is a complex organic compound with a unique structure that includes phenylamino, phenylene, pyrrolidinyl, and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions .

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Researchers are exploring its potential as a therapeutic agent for various diseases .

Medicine

In medicine, [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) is being investigated for its potential use in drug development. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications that require specific mechanical and chemical characteristics .

Mechanism of Action

The mechanism of action of [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)
  • [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)
  • [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)

Uniqueness

The uniqueness of [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone) lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C36H51N5O2

Molecular Weight

585.8 g/mol

IUPAC Name

[3-anilino-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C36H51N5O2/c42-35(40-24-14-29(15-25-40)12-22-38-18-4-5-19-38)31-10-11-33(34(28-31)37-32-8-2-1-3-9-32)36(43)41-26-16-30(17-27-41)13-23-39-20-6-7-21-39/h1-3,8-11,28-30,37H,4-7,12-27H2

InChI Key

MJSAAVJPPGYWEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.